molecular formula C8H12IN3 B034169 1,2-Dimethyl-1H-benzotriazolium iodide CAS No. 109439-90-9

1,2-Dimethyl-1H-benzotriazolium iodide

Cat. No. B034169
M. Wt: 275.09 g/mol
InChI Key: BQCVAMGDUJVGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-1H-benzotriazolium iodide (DMBTI) is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic organic compound with a molecular formula of C9H10N3I. DMBTI is a versatile compound that has various applications in different fields, including material science, electrochemistry, and biological research.

Mechanism Of Action

The mechanism of action of 1,2-Dimethyl-1H-benzotriazolium iodide varies depending on its application. In electrochemical reactions, 1,2-Dimethyl-1H-benzotriazolium iodide acts as a mediator by transferring electrons between the electrode and the substrate. In biological research, 1,2-Dimethyl-1H-benzotriazolium iodide acts as a fluorescent probe by reacting with ROS and producing a fluorescent signal. In organic synthesis, 1,2-Dimethyl-1H-benzotriazolium iodide acts as a catalyst by facilitating the reduction of nitro compounds.

Biochemical And Physiological Effects

1,2-Dimethyl-1H-benzotriazolium iodide has been shown to have various biochemical and physiological effects. In biological research, 1,2-Dimethyl-1H-benzotriazolium iodide has been used to detect ROS in cells, which are implicated in various diseases, such as cancer and neurodegenerative disorders. 1,2-Dimethyl-1H-benzotriazolium iodide has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In electrochemical reactions, 1,2-Dimethyl-1H-benzotriazolium iodide has been shown to have a high electron transfer rate, making it an efficient mediator.

Advantages And Limitations For Lab Experiments

1,2-Dimethyl-1H-benzotriazolium iodide has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under various conditions. 1,2-Dimethyl-1H-benzotriazolium iodide is also versatile and can be used in various applications, such as electrochemistry and biological research. However, 1,2-Dimethyl-1H-benzotriazolium iodide has some limitations. It is toxic in high concentrations and can cause skin irritation. 1,2-Dimethyl-1H-benzotriazolium iodide is also sensitive to light and can degrade over time.

Future Directions

There are several future directions for 1,2-Dimethyl-1H-benzotriazolium iodide research. In biological research, 1,2-Dimethyl-1H-benzotriazolium iodide can be used to develop new therapies for diseases associated with ROS, such as cancer and neurodegenerative disorders. 1,2-Dimethyl-1H-benzotriazolium iodide can also be used to develop new fluorescent probes for imaging and detecting ROS in cells. In material science, 1,2-Dimethyl-1H-benzotriazolium iodide can be used to develop new materials with unique properties, such as high electron transfer rates. In electrochemistry, 1,2-Dimethyl-1H-benzotriazolium iodide can be used to develop new catalysts for various reactions, such as the reduction of carbon dioxide. Overall, 1,2-Dimethyl-1H-benzotriazolium iodide has great potential for future research in various fields.

Synthesis Methods

1,2-Dimethyl-1H-benzotriazolium iodide can be synthesized through a simple and efficient method that involves the reaction of 1,2-dimethyl-1H-benzotriazole with iodine in the presence of acetic acid. The reaction yields a yellow crystalline solid, which is the 1,2-Dimethyl-1H-benzotriazolium iodide compound. The synthesis process is straightforward, and the yield is high, making it an attractive method for producing 1,2-Dimethyl-1H-benzotriazolium iodide.

Scientific Research Applications

1,2-Dimethyl-1H-benzotriazolium iodide has been extensively studied in scientific research due to its unique properties. It is a potent electron donor and can act as a reducing agent in various chemical reactions. 1,2-Dimethyl-1H-benzotriazolium iodide has been used as a mediator in electrochemical reactions, such as the reduction of carbon dioxide and the oxidation of alcohols. In biological research, 1,2-Dimethyl-1H-benzotriazolium iodide has been used as a fluorescent probe for imaging and detecting reactive oxygen species (ROS) in cells. It has also been used as a catalyst in organic synthesis, such as the reduction of nitro compounds.

properties

CAS RN

109439-90-9

Product Name

1,2-Dimethyl-1H-benzotriazolium iodide

Molecular Formula

C8H12IN3

Molecular Weight

275.09 g/mol

IUPAC Name

1,2-dimethylbenzotriazol-1-ium;iodide

InChI

InChI=1S/C8H10N3.HI/c1-10-8-6-4-3-5-7(8)9-11(10)2;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

BQCVAMGDUJVGIQ-UHFFFAOYSA-N

SMILES

CN1N=C2C=CC=CC2=[N+]1C.[I-]

Canonical SMILES

CN1N=C2C=CC=CC2=[N+]1C.[I-]

synonyms

1,2-Dimethyl-1H-benzotriazolium iodide

Origin of Product

United States

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